2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline
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Overview
Description
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline is an organic compound that features a boronic ester group, a trifluoromethoxy group, and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group can be introduced via a reaction between 2-chloro-4-bromo-6-(trifluoromethoxy)aniline and bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired boronic ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.
Electrophilic Substitution: The chloroaniline moiety can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds with various substituents depending on the aryl halide used.
Electrophilic Substitution: Nitro or sulfonyl derivatives of the original compound.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: The presence of the trifluoromethoxy group in 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline imparts unique electronic properties, making it particularly useful in the synthesis of compounds with specific electronic or steric requirements.
Properties
Molecular Formula |
C13H16BClF3NO3 |
---|---|
Molecular Weight |
337.53 g/mol |
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C13H16BClF3NO3/c1-11(2)12(3,4)22-14(21-11)7-5-8(15)10(19)9(6-7)20-13(16,17)18/h5-6H,19H2,1-4H3 |
InChI Key |
LKSLHLVPMGDUCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)OC(F)(F)F |
Origin of Product |
United States |
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